2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
CAS No.: 895022-81-8
Cat. No.: VC5478604
Molecular Formula: C22H21N5O3
Molecular Weight: 403.442
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895022-81-8 |
|---|---|
| Molecular Formula | C22H21N5O3 |
| Molecular Weight | 403.442 |
| IUPAC Name | 2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H21N5O3/c1-14-5-4-6-19(15(14)2)27-21-18(11-24-27)22(29)26(13-23-21)12-20(28)25-16-7-9-17(30-3)10-8-16/h4-11,13H,12H2,1-3H3,(H,25,28) |
| Standard InChI Key | VRPXUJGUTVJJPN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC)C |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Composition
The compound is formally designated as 2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide under IUPAC nomenclature. Its molecular formula, C₂₂H₂₁N₅O₃, corresponds to a molecular weight of 403.442 g/mol. Key structural features include:
-
A pyrazolo[3,4-d]pyrimidine core fused with a 4-oxo group.
-
A 2,3-dimethylphenyl substituent at position 1 of the pyrazole ring.
-
An acetamide side chain at position 5, linked to a 4-methoxyphenyl group.
Table 1: Fundamental Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 895022-81-8 | |
| Molecular Formula | C₂₂H₂₁N₅O₃ | |
| Exact Mass | 403.442 g/mol | |
| SMILES Notation | CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC)C |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The ¹H NMR spectrum exhibits signals for aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ 3.8 ppm), and methyl substituents (δ 2.1–2.5 ppm). The ¹³C NMR reveals carbonyl carbons at δ 165–170 ppm, consistent with the acetamide and pyrimidinone moieties . High-resolution MS (HRMS) displays a molecular ion peak at m/z 403.442 ([M+H]⁺), aligning with theoretical calculations.
Synthetic Methodologies and Optimization
Key Synthetic Pathways
The synthesis involves a multi-step sequence starting from substituted phenyl precursors and acetamide intermediates:
-
Formation of Pyrazolo[3,4-d]pyrimidine Core: Condensation of 2,3-dimethylphenylhydrazine with ethyl cyanoacetate under acidic conditions yields the pyrazole intermediate. Subsequent cyclization with urea derivatives generates the pyrimidinone ring .
-
Acetamide Side Chain Introduction: Nucleophilic acyl substitution links the pyrazolo[3,4-d]pyrimidine core to 4-methoxyaniline via an acetyl chloride intermediate.
-
Purification: Recrystallization from ethanol-DMF (2:1) achieves >95% purity, as verified by HPLC.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | H₂SO₄ (cat.), EtOH, reflux, 6 h | 78% | 90% |
| 2 | AcCl, DCM, 0°C, 2 h | 65% | 88% |
| 3 | EtOH:DMF (2:1), recrystallization | 87% | 95% |
Challenges in Scalability
Steric hindrance from the 2,3-dimethylphenyl group complicates cyclization, necessitating stringent temperature control (60–80°C) to prevent byproduct formation. Microwave-assisted synthesis has been explored to reduce reaction times from 6 hours to 45 minutes while maintaining yields .
Biological Activities and Mechanistic Insights
| Target | IC₅₀ (µM) | Reference Compound (IC₅₀) |
|---|---|---|
| EGFR | 0.3 | Gefitinib (0.02 µM) |
| VGFR2 | 7.60 | Sorafenib (6.2 µM) |
Anti-Inflammatory Activity
Preliminary data suggest COX-2 inhibition (62% at 10 µM), outperforming indomethacin (55%) in LPS-induced RAW 264.7 macrophages . Structure-activity relationships (SAR) indicate the 4-methoxyphenyl group enhances hydrophobic interactions with the COX-2 active site.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits poor aqueous solubility (<0.1 mg/mL at pH 7.4) but improved solubility in DMSO (25 mg/mL). Stability studies indicate degradation <5% after 24 hours in plasma, suggesting suitability for intravenous administration.
ADME Predictions
Computational models (SwissADME) predict:
-
Moderate intestinal absorption (Caco-2 permeability = 5.1 × 10⁻⁶ cm/s).
-
CYP3A4-mediated metabolism, generating inactive hydroxylated derivatives.
-
Plasma protein binding = 89%, half-life = 4.2 hours (rat model) .
Comparative Analysis with Structural Analogues
Substituent Effects on Activity
Replacing the 4-methoxyphenyl group with unsubstituted phenyl reduces EGFR affinity (IC₅₀ = 1.2 µM vs. 0.3 µM), underscoring the methoxy group’s role in hydrogen bonding . Conversely, bulkier substituents (e.g., 4-tert-butylphenyl) impair solubility without enhancing potency.
Benchmarking Against Clinical Candidates
Compared to FDA-approved pyrazolo[3,4-d]pyrimidine drugs:
-
Dinaciclib: 10-fold lower CDK2 activity but broader kinase inhibition.
-
Ibrutinib: Superior BTK selectivity but comparable pharmacokinetic profiles .
Future Research Directions
Targeted Drug Delivery Strategies
Encapsulation in PEGylated liposomes could address solubility limitations. Preliminary in vivo studies in xenograft models show a 40% reduction in tumor volume with liposomal formulations vs. 25% for free drug .
Exploration of Polypharmacology
Proteome-wide screening identified HDAC6 and PI3Kγ as secondary targets, suggesting utility in combination therapies. Co-administration with paclitaxel synergistically reduces MCF-7 viability (combination index = 0.45) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume